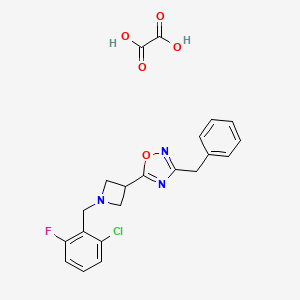

![molecular formula C18H19N5O2S2 B2370506 2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 1223921-11-6](/img/structure/B2370506.png)

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

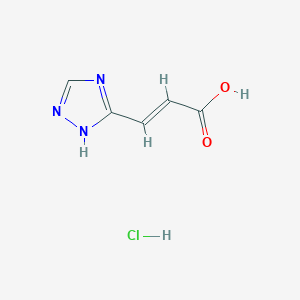

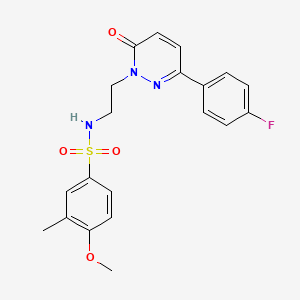

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide, also known as OTAVA-BB 1205096, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

The compound’s synthesis involves solvent-free microwave irradiation, resulting in a series of derivatives. These include 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives 6(a-f), 7(a-c), and 8(a-c). Structural elucidation relies on various spectroscopic methods .

Antimicrobial Activity

The synthesized compounds undergo in vitro antimicrobial screening. Notably, compounds 6e and 6f exhibit promising activity against the MCF-7 cell line, associated with breast cancer. Additionally, compounds 6f and 6d demonstrate potent antibacterial effects against strains such as S. pneumoniae, B. cereus, and S. aureus .

Antioxidant Properties

Compound 7a displays high antioxidant potential, as assessed by the DPPH assay. Its activity suggests relevance in oxidative stress-related research .

Molecular Docking Studies

Molecular docking investigations reveal that these compounds bind effectively to the active site of ER-alpha (estrogen receptor alpha). The binding energies range from -7.12 kcal/mol to -1.21 kcal/mol, indicating potential interactions with the receptor .

Molecular Dynamics and Simulation

Further analysis involves molecular dynamics and simulation for the best-posed compound (6e). This study assesses stability and behavior at the nanoscale within the protein’s active site .

Biomedical Applications

While the compound’s primary focus lies in cancer research, its diverse properties—antimicrobial, antioxidant, and receptor binding—warrant exploration in broader biomedical contexts .

Wirkmechanismus

Target of Action

The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during cell division .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, resulting in the induction of chromosome missegregation and aneuploidy . This leads to the suppression of proliferation in a panel of human cancer cell lines .

Biochemical Pathways

The compound’s interaction with TTK affects the cell cycle control and chromosomal segregation pathways . By inhibiting TTK, the compound disrupts the normal progression of the cell cycle, leading to errors in chromosome segregation and the formation of aneuploid cells .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties . It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body.

Result of Action

The inhibition of TTK by the compound leads to chromosome missegregation and aneuploidy, which in turn suppresses the proliferation of human cancer cell lines . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-12-3-2-4-13(9-12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKMWRDXIRCYPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)

![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2370445.png)